molecular formula C2H6AsNaS2 B103859 Arsinodithioic acid, dimethyl-, sodium salt CAS No. 27318-74-7

Arsinodithioic acid, dimethyl-, sodium salt

Cat. No.: B103859
CAS No.: 27318-74-7
M. Wt: 192.12 g/mol
InChI Key: ALZONEMRNNVFDI-UHFFFAOYSA-M
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Description

The compound "Arsinodithioic acid, dimethyl-, sodium salt" appears to involve a nomenclature discrepancy. The evidence primarily refers to two distinct compounds:

  • Sodium dimethyldithiocarbamate (CAS 128-04-1), a dithiocarbamate with the formula C₃H₆NNaS₂, widely used as a fungicide and pesticide intermediate .
  • Sodium cacodylate (CAS 124-65-2), an organoarsenic compound (C₂H₆AsNaO₂), regulated under Chinese toxic chemical restrictions .

Given the query's reference to "dithioic acid" (implying sulfur), this article focuses on Sodium dimethyldithiocarbamate (Carbamodithioic acid, dimethyl-, sodium salt), as the arsenic compound lacks direct evidence for dithioic groups.

Properties

IUPAC Name

sodium;dimethyl-sulfanylidene-sulfido-λ5-arsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7AsS2.Na/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZONEMRNNVFDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](=S)(C)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6AsNaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950038
Record name Sodium dimethylarsinodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27318-74-7
Record name Arsinodithioic acid, dimethyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dimethylarsinodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Arsenic Activation : As₂O₃ reacts with aqueous sodium hydroxide to form sodium arsenite (NaAsO₂), which is more reactive toward nucleophiles.

  • Nucleophilic Attack : Dimethyl sulfide donates electron density to the arsenic center, followed by thiolation with sodium sulfide (Na₂S) to introduce sulfur ligands. The intermediate arsinodithioic acid is neutralized with NaOH to yield the sodium salt.

As2O3+6NaOH2Na3AsO3+3H2O\text{As}2\text{O}3 + 6\text{NaOH} \rightarrow 2\text{Na}3\text{AsO}3 + 3\text{H}2\text{O}
Na3AsO3+2(CH3)2S+2Na2S(CH3)2AsS2Na+3Na2S2O3\text{Na}3\text{AsO}3 + 2(\text{CH}3)2\text{S} + 2\text{Na}2\text{S} \rightarrow (\text{CH}3)2\text{AsS}2\text{Na} + 3\text{Na}2\text{S}2\text{O}3

Optimization Parameters

  • Temperature : Reactions are conducted at 60–80°C to accelerate kinetics without promoting side reactions.

  • Molar Ratios : A 1:2:2 molar ratio of As₂O₃:(CH₃)₂S:Na₂S ensures complete conversion.

  • Purification : The product is isolated via vacuum filtration and washed with cold ethanol to remove residual sodium thiosulfate.

Thiolation of Dimethylarsinic Acid with Sodium Sulfide

An alternative method utilizes dimethylarsinic acid ((CH₃)₂AsO(OH), DMAV) as the arsenic precursor, which undergoes thiolation with Na₂S in acidic media.

Protocol Overview

  • Reagent Preparation :

    • DMAV (5.24 g) is dissolved in deionized water under nitrogen purge.

    • Na₂S·9H₂O (14.41 g) and H₂SO₄ (3.3 mL) are separately prepared in stoichiometric ratios (DMAV:Na₂S:H₂SO₄ = 1:1.6:1.6).

  • Reaction Sequence :

    • DMAV and Na₂S solutions are mixed, followed by dropwise addition of H₂SO₄ to initiate thiolation.

    • The mixture is stirred for 1 hour under N₂, yielding a white precipitate of arsinodithioic acid.

  • Neutralization :

    • The acidic product is neutralized with NaOH to pH 7–8, forming the sodium salt.

    • Purification involves liquid-liquid extraction with diethyl ether and recrystallization.

Yield and Purity

  • Yield : 65–75% after purification.

  • Purity : Confirmed via ¹H-NMR (δ 1.8 ppm for CH₃ groups) and elemental analysis.

Comparative Analysis of Preparation Methods

Parameter Method 1 (As₂O₃ Route)Method 2 (DMAV Route)
Starting Material As₂O₃, (CH₃)₂SDMAV, Na₂S
Reaction Time 6–8 hours1–2 hours
Temperature 60–80°C25–30°C
Yield 70–80%65–75%
Toxicity Risk High (As₂O₃)Moderate (DMAV)

Advantages and Limitations

  • Method 1 : Higher yield but requires handling toxic As₂O₃.

  • Method 2 : Safer and faster but involves costly DMAV.

Mechanistic Insights into Sulfur-Arsenic Bond Formation

The critical step in both methods is the formation of the As–S bond, which proceeds via:

  • Electrophilic Arsenic : Arsenic in +3 oxidation state (As³⁺) attracts sulfur nucleophiles.

  • Proton Transfer : Acidic conditions (H₂SO₄) facilitate deprotonation of thiol groups, enhancing nucleophilicity.

Scalability and Industrial Relevance

  • Batch Reactors : Method 1 is scalable to kilogram-scale using reflux reactors with SO₂ scrubbers.

  • Continuous Flow : Method 2’s low-temperature conditions suit flow chemistry, reducing arsenic exposure risks .

Chemical Reactions Analysis

Types of Reactions: Arsinodithioic acid, dimethyl-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium dimethyldithioarsinate involves its interaction with biological molecules. It can bind to thiol groups in proteins, disrupting their function. This interaction is believed to be responsible for its toxicological effects. The compound can also undergo metabolic transformations, leading to the formation of more toxic species .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name CAS Molecular Formula Molecular Weight Key Substituents
Sodium dimethyldithiocarbamate 128-04-1 C₃H₆NNaS₂ 143.21 Methyl (-CH₃)
Sodium diethyldithiocarbamate 148-18-5 C₅H₁₀NNaS₂ 171.25 Ethyl (-C₂H₅)
Potassium dimethyldithiocarbamate 128-03-0 C₃H₆KNS₂ 159.31 Methyl, Potassium
  • Alkyl Chain Impact : Ethyl groups in sodium diethyldithiocarbamate increase molecular weight and lipophilicity compared to methyl derivatives, affecting solubility and biocidal activity .
  • Cation Variation : Potassium salts (e.g., CAS 128-03-0) exhibit higher thermal stability, making them preferable in high-temperature industrial applications .

Toxicity and Regulatory Status

Compound Name LD₅₀ (Oral, Rat) Hazardous Waste Code Regulatory Status
Sodium dimethyldithiocarbamate 3120 mg/kg* U382 Restricted in pesticide mixtures
Sodium diethyldithiocarbamate Not reported U381 Limited industrial regulations
Sodium cacodylate (arsenic-based) Not applicable N/A Banned in China

Research Findings and Data

Physicochemical Properties

  • Melting Point : Sodium dimethyldithiocarbamate decomposes at 120–122°C .
  • Density : 1.17 g/cm³, requiring storage at 0–6°C to prevent degradation .
  • Synonym Diversity: Over 20 trade names, including "Aceto SDD 40" and "Vulnopol NM" .

Environmental and Health Risks

  • Dithiocarbamates degrade into toxic metabolites like carbon disulfide, posing ecological risks .
  • Sodium dimethyldithiocarbamate is classified under EPA hazardous waste code U382 due to its thiocarbamate group .

Biological Activity

Arsinodithioic acid, dimethyl-, sodium salt (commonly referred to as dimethylarsinodithioic acid or DMAD) is a chemical compound with potential biological activity. It is part of a broader class of arsenic compounds that have garnered interest due to their complex interactions with biological systems. This article explores the biological activity of DMAD, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

DMAD is characterized by its unique molecular structure, which includes arsenic (As) bonded to sulfur (S) atoms. The presence of these elements contributes to its reactivity and biological implications. The compound can be represented as follows:

 CH3 2As S 2Na\text{ CH}_3\text{ }_2\text{As S }_2\text{Na}

This structure allows DMAD to participate in various biochemical processes, particularly in relation to oxidative stress and cellular signaling pathways.

The biological activity of DMAD primarily stems from its ability to interact with cellular components, leading to oxidative stress and potential cytotoxicity. Key mechanisms include:

  • Oxidative Stress Induction : DMAD can generate reactive oxygen species (ROS), which contribute to cellular damage and inflammation. This oxidative stress is linked to various pathophysiological conditions.
  • Protein Modification : The compound may modify thiol groups in proteins, disrupting normal cellular functions and leading to apoptosis or necrosis in affected cells.

Toxicological Effects

Research has shown that exposure to DMAD can result in significant toxicological effects, including:

  • Cellular Damage : Studies indicate that DMAD exposure leads to cell death through mechanisms such as apoptosis and necrosis, particularly in sensitive tissues like the skin and liver .
  • Histopathological Changes : Animal studies have demonstrated that DMAD can cause histopathological alterations in various organs, including the liver and kidneys, characterized by inflammation and necrosis .

Case Study 1: Skin Exposure

A notable study investigated the effects of DMAD on skin tissues. Mice exposed to high concentrations exhibited severe skin lesions resembling those caused by other arsenicals. Histological analysis revealed extensive epidermal necrosis and inflammation . The study highlighted the compound's potential as a vesicant, similar to Lewisite.

Case Study 2: In Vivo Toxicity Assessment

In a controlled laboratory setting, rats were administered varying doses of DMAD to assess its acute toxicity. Results indicated dose-dependent lethality, with significant weight loss and organ damage observed at higher concentrations. Histopathological examination showed liver degeneration and kidney tubule necrosis .

Data Summary

StudyOrganismDosageKey Findings
MiceHighSevere skin lesions; epidermal necrosis
RatsVariesDose-dependent lethality; liver/kidney damage
VariousN/AInduction of oxidative stress; protein modifications

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Arsinodithioic acid, dimethyl-, sodium salt?

  • Methodological Answer : Synthesis typically involves neutralization reactions between dimethyl arsinodithioic acid and sodium hydroxide.

  • Procedure : Titrate the acid with a standardized NaOH solution under inert conditions to prevent oxidation. Monitor pH to ensure stoichiometric equivalence (pH ~7 for neutral salts). Isolate the product via vacuum filtration and recrystallize from ethanol/water mixtures .
  • Validation : Confirm purity via melting point analysis and FT-IR spectroscopy to identify characteristic S-H and As-S vibrational bands .

Q. How do the solubility properties of this compound influence its reactivity in aqueous solutions?

  • Methodological Answer : Solubility in polar solvents (e.g., water, methanol) is critical for reaction design.

  • Testing : Dissolve the compound in deionized water at varying temperatures (20–80°C) and measure solubility gravimetrically. Compare with structurally similar sodium salts (e.g., sodium acetate) to infer reactivity trends .
  • Application : High solubility enables its use as a ligand in coordination chemistry, where aqueous stability is essential for metal complexation .

Q. What pH-dependent behavior should researchers anticipate when working with this compound?

  • Methodological Answer : Classify the salt as acidic, basic, or neutral based on its parent acid/base strength.

  • Experimental Protocol : Prepare a 0.1 M aqueous solution and measure pH using a calibrated pH meter. Compare results with theoretical predictions (e.g., Henderson-Hasselbalch equation for weak acid-derived salts) .
  • Example : If derived from a weak acid (e.g., dimethyl arsinodithioic acid) and strong base (NaOH), the salt will likely exhibit alkaline pH due to anion hydrolysis .

Advanced Research Questions

Q. How can spectroscopic data contradictions (e.g., NMR vs. X-ray crystallography) be resolved when characterizing this compound?

  • Methodological Answer : Cross-validate structural data using complementary techniques.

  • NMR : Assign proton environments (e.g., methyl groups on arsenic) and compare with computational simulations (DFT calculations).
  • X-ray Diffraction : Resolve discrepancies in bond lengths/angles by refining crystallographic models with software like SHELX .
  • Case Study : Sodium acetate’s structure was confirmed via combined XRD and IR, providing a template for analogous sodium salts .

Q. What experimental design considerations are critical for studying the environmental persistence of this compound?

  • Methodological Answer : Use controlled degradation studies and theoretical frameworks (e.g., QSAR models).

  • Degradation Protocol : Expose the compound to UV light, microbial cultures, or oxidizing agents (H₂O₂). Quantify decomposition products via HPLC-MS .
  • Data Interpretation : Link results to conceptual models of arsenic speciation and bioavailability, ensuring alignment with regulatory guidelines .

Q. How can computational chemistry optimize the ligand properties of this compound in catalytic systems?

  • Methodological Answer : Employ molecular docking and DFT to predict binding affinities.

  • Workflow :

Model ligand-metal interactions (e.g., As-S-M bonds) using software like Gaussian.

Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of complex formation) .

  • Example : Sodium dithionate’s redox behavior was elucidated through combined computational and electrochemical studies, a strategy applicable to arsenic-containing salts .

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